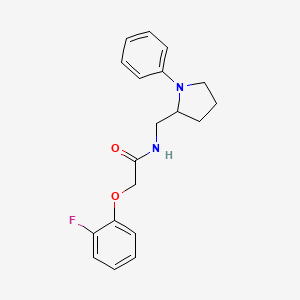

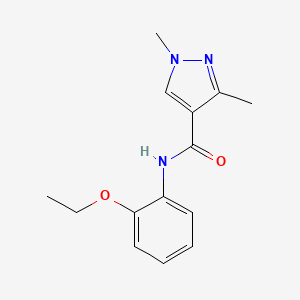

N'-(3-chloro-4-methylphenyl)-N-prop-2-enyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3-CHLORO-4-METHYLPHENYL)-5-(2-CHLOROPHENYL)-2-FURAMIDE” has a linear formula of C18H13Cl2NO2 and a molecular weight of 346.216 .

Synthesis Analysis

A related compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was synthesized in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .

Molecular Structure Analysis

The compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .

Chemical Reactions Analysis

The reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one was used in the synthesis of "N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide" .

Physical And Chemical Properties Analysis

The compound “N-(3-CHLORO-4-METHYLPHENYL)-5-(2-CHLOROPHENYL)-2-FURAMIDE” has a linear formula of C18H13Cl2NO2 and a molecular weight of 346.216 .

Scientific Research Applications

Anticancer Activity

N'-(3-chloro-4-methylphenyl)-N-prop-2-enyloxamide and its derivatives have shown promising results in anticancer research. Notably, dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands, similar in structure to this compound, demonstrated significant in vitro anticancer activities against selected tumor cell lines. These activities correlate with their DNA-binding affinities, indicating potential for therapeutic applications in cancer treatment (Zheng et al., 2015).

Anticonvulsant and Analgesic Properties

Several studies have explored the anticonvulsant and analgesic properties of compounds structurally related to this compound. For instance, (E)-N-cinnamoyl aminoalkanols derivatives, substituted with 4-Cl, 4-CH3, or 2-CH3 on the phenyl ring, have been synthesized and evaluated for their anticonvulsant activity in rodent models of seizures. These studies revealed compounds with significant anticonvulsant efficacy, highlighting the therapeutic potential of such derivatives in the treatment of epilepsy and neuropathic pain (Gunia-Krzyżak et al., 2017), (Gunia-Krzyżak et al., 2019).

Antibacterial and Antimycobacterial Activities

This compound analogs have been evaluated for their antibacterial properties. A series of N-arylcinnamamides, which are chemically related, displayed promising antibacterial efficacy against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium tuberculosis. These findings suggest potential applications in addressing bacterial resistance and tuberculosis treatment (Strharsky et al., 2022).

Insecticidal Applications

Research into the insecticidal properties of compounds similar to this compound has also been conducted. For instance, polymeric controlled release systems with covalently bound N2-(4-chloro-2-methylphenyl)-N1,N1-dimethylformamidine analogs have been developed, demonstrating bioactivity against certain insect species. This suggests potential applications in agriculture and pest control (Lohmann & d'Hondt, 1987).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-3-6-14-11(16)12(17)15-9-5-4-8(2)10(13)7-9/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWPZQFAPCVHHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2382501.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)

![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)

![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)